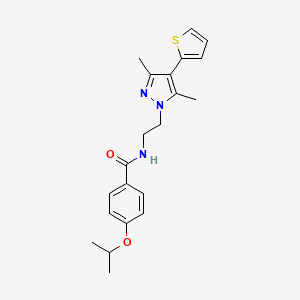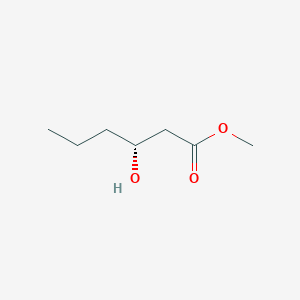
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is one method used in the synthesis of similar compounds .Molecular Structure Analysis
While specific structural information for this compound is not available, similar compounds often involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Chemical Reactions Analysis
The chemical reactions of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The use of piperidine derivatives, including compounds similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide, has been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to study their adsorption behaviors and corrosion inhibition efficiencies (Kaya et al., 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of piperidine, which are structurally similar to the compound , have shown promise as sigma receptor ligands. They have been studied for their binding affinities and selectivities, with potential applications in tumor research and therapy (Berardi et al., 2005).
Cognitive Enhancement
Some benzenesulfonamide derivatives have been explored for their potential in cognitive enhancement. For example, SB-399885, a related compound, has demonstrated cognitive enhancing properties and potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
Synthesis and Characterization
Research has also focused on the synthesis and structural characterization of related methylbenzenesulfonamide compounds. These studies are crucial for understanding the properties of these compounds and their potential applications, including in the development of HIV-1 infection prevention strategies (Cheng De-ju, 2015).
Photodynamic Therapy
The synthesis of new benzenesulfonamide derivatives has been explored for their use in photodynamic therapy, particularly in the treatment of cancer. These compounds have been studied for their fluorescence properties and singlet oxygen quantum yield, which are critical for their effectiveness in photodynamic therapy applications (Pişkin et al., 2020).
Enzyme Inhibition
Substituted benzenesulfonamides have been investigated as inhibitors of membrane-bound phospholipase A2. These compounds, including N-(1-Benzyl-4-piperidinyl) derivatives, have shown potential in reducing the size of myocardial infarction in animal models, suggesting their application in cardiovascular research (Oinuma et al., 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-14-4-5-17(12-15(14)2)23(20,21)18-13-16-6-8-19(9-7-16)10-11-22-3/h4-5,12,16,18H,6-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISGBWPREAFAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2642335.png)

![8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642337.png)




![2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2642345.png)

![1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2642349.png)

![8-{3-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2642351.png)
![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2642357.png)
